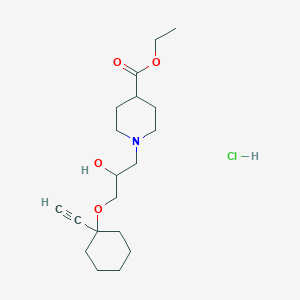
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride typically begins with the preparation of the piperidine nucleus. This core structure is often constructed through a series of condensation and cyclization reactions involving intermediates such as ethyl acetoacetate and piperidine.
The subsequent addition of the 1-ethynylcyclohexyl group can be achieved through a nucleophilic substitution reaction where an ethynylcyclohexyl halide reacts with a hydroxy-functionalized piperidine intermediate under basic conditions.
Finally, the esterification of the carboxylate group with ethanol yields the ethyl ester derivative. The resulting compound is then reacted with hydrochloric acid to obtain the hydrochloride salt, which is essential for its stability and solubility.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis steps. Key considerations include ensuring the purity of starting materials, optimizing reaction yields, and implementing efficient purification techniques such as recrystallization and column chromatography.
化学反应分析
Types of Reactions
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions:
Oxidation: : Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: : Reduction of the ethynyl group to an ethyl group.
Substitution: : Nucleophilic substitutions at the ethynyl and cyclohexyl positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: : Corresponding ketones or aldehydes.
Reduction: : Ethyl analogs.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is used in organic synthesis as an intermediate for constructing complex molecules. It serves as a building block for synthesizing other piperidine derivatives with potential pharmacological activity.
Biology
In biological research, this compound can be used to study receptor binding and enzymatic activity. Its structural features make it an ideal candidate for probing the interactions between small molecules and biological targets.
Medicine
Industry
Industrially, the compound can be utilized in the synthesis of polymers, coatings, and other materials where specific chemical functionalities are required.
作用机制
Molecular Targets and Pathways
The mechanism of action of Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound's piperidine core allows it to bind to receptor sites, potentially modulating their activity. The ethynyl and cyclohexyl groups may enhance its binding affinity and selectivity.
相似化合物的比较
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is unique due to its specific combination of functional groups. Similar compounds include:
Methyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate
Propyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate
These compounds differ in the ester moiety attached to the piperidine ring, which can influence their chemical properties and biological activity.
属性
IUPAC Name |
ethyl 1-[3-(1-ethynylcyclohexyl)oxy-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.ClH/c1-3-19(10-6-5-7-11-19)24-15-17(21)14-20-12-8-16(9-13-20)18(22)23-4-2;/h1,16-17,21H,4-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJJAEKOAMCCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

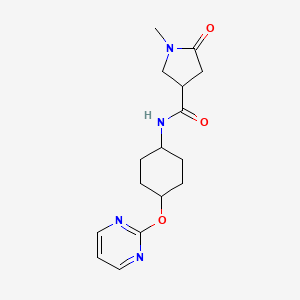
![2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2964515.png)
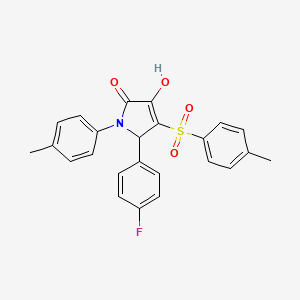
![5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide](/img/structure/B2964518.png)

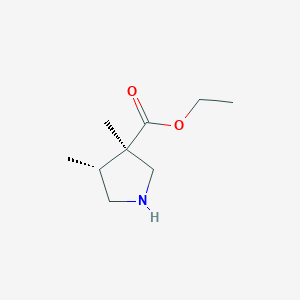
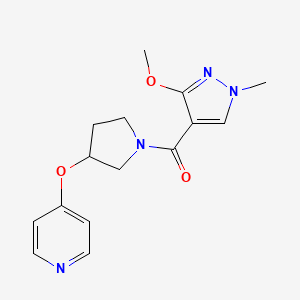
![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)
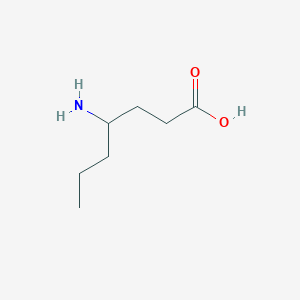
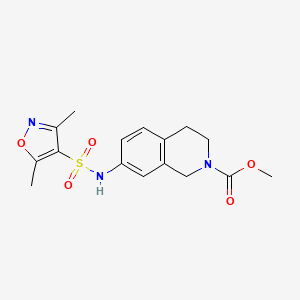
![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2964531.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2964532.png)
![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)
